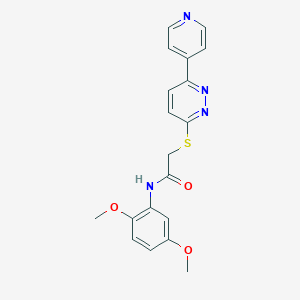

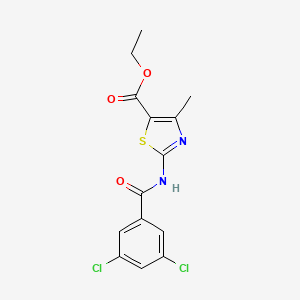

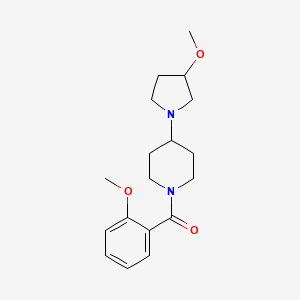

![molecular formula C25H22FNO4S B2890172 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866845-87-6](/img/structure/B2890172.png)

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolin-4-one moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicinal Chemistry

Compounds similar to 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-diaryl pyrazines and quinoxalines with similar sulfamoyl/methylsulfonyl-phenyl pharmacophores have shown selective COX-2 inhibitory activity, which is significant in developing anti-inflammatory drugs (Singh et al., 2004).

Synthesis Techniques

The synthesis of Zinquin Ester and Zinquin Acid, which are zinc(II)-specific fluorophores, involves compounds with a structure similar to the quinolin-4-one derivative. These compounds are used in the study of biological Zinc(II) due to their specific fluorescence properties (Mahadevan et al., 1996).

Applications in Antibacterial Agents

Similar quinolone derivatives have been synthesized and evaluated for their antibacterial activity. For example, novel 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives have been developed as conformationally restricted analogues of fleroxacin, an antibacterial agent (Asahina et al., 2005).

Use in Broad-Spectrum Antibacterial Synthesis

The synthesis of new 2-sulfonylquinolone derivatives, such as ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported. These compounds are key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Exploration in Organic Electronics

Studies on compounds with a quinoline base structure have shown changes in optical properties upon UV irradiation, indicating potential applications in organic electronics and photonics (Gaml, 2018).

Antitumor Activity

Quinolone derivatives have been synthesized and evaluated for their antitumor activities, showing the potential for development as antitumor agents. The presence of specific substituents in the quinolone structure has been found to be essential for antimitotic activity (Hadjeri et al., 2004).

Fluorescence Studies for Metal Ion Detection

Quinoline-containing compounds have been utilized for the development of novel fluorophores, such as di-4-(2-quinolinylhydrazinyl)diphenyl sulfone, which exhibit fluorescence properties useful for metal ion detection, like Ag-ion, and pH sensing (Gong et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-7-5-4-6-17(18)2)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJCETPQLPVXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

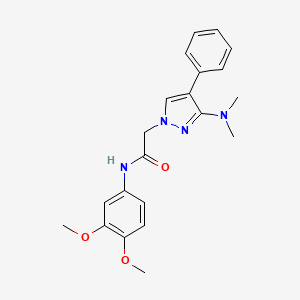

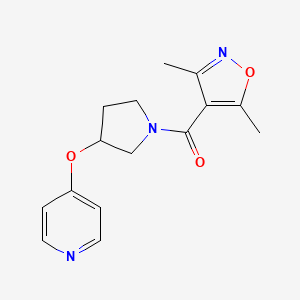

![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)

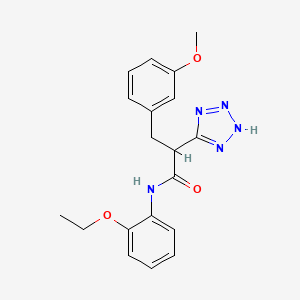

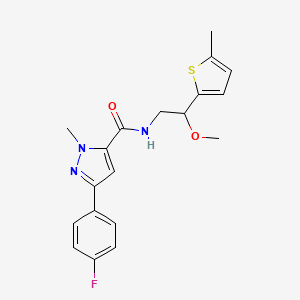

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)

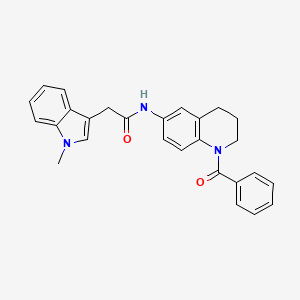

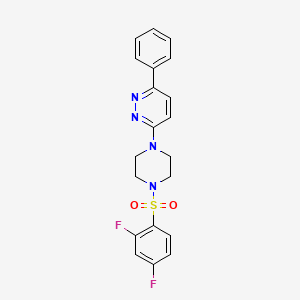

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)